molecular formula C18H24O12 B14798656 dimethyl (1S,4aS,7S,7aS)-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate

dimethyl (1S,4aS,7S,7aS)-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate

Cat. No.: B14798656
M. Wt: 432.4 g/mol
InChI Key: USONHTFDCJKLKO-RWLPEWQHSA-N
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Description

Dimethyl (1S,4aS,7S,7aS)-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate is a cyclopenta[c]pyran derivative featuring:

  • A cyclopenta[c]pyran core with a ketone group at position 3.
  • Two methyl ester groups at positions 4 and 5.
  • A glycosidic linkage to a β-D-glucopyranosyl moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl).
  • Stereochemical complexity (1S,4aS,7S,7aS) critical for biological activity.

Properties

Molecular Formula

C18H24O12

Molecular Weight

432.4 g/mol

IUPAC Name

dimethyl (1S,4aS,7S,7aS)-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate

InChI

InChI=1S/C18H24O12/c1-26-15(24)6-3-8(20)10-7(16(25)27-2)5-28-17(11(6)10)30-18-14(23)13(22)12(21)9(4-19)29-18/h5-6,9-14,17-19,21-23H,3-4H2,1-2H3/t6-,9+,10-,11+,12+,13-,14+,17-,18-/m0/s1

InChI Key

USONHTFDCJKLKO-RWLPEWQHSA-N

Isomeric SMILES

COC(=O)[C@H]1CC(=O)[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

COC(=O)C1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (1S,4aS,7S,7aS)-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate involves several steps. The starting materials typically include cyclopentadiene derivatives and sugar-based molecules. The reaction conditions often require the use of catalysts, such as Lewis acids, and protective groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1S,4aS,7S,7aS)-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Dimethyl (1S,4aS,7S,7aS)-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of dimethyl (1S,4aS,7S,7aS)-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their activity.

    Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Ester Groups

Compound A : (4aS,7S,7aR)-7-methyl-5-oxo-1-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid methyl ester
  • Key Differences :
    • Replaces one dimethyl ester with a carboxylic acid group (position 4).
    • Molecular weight: 388.37 g/mol (C17H24O10) vs. target compound’s estimated ~430 g/mol.
  • Implications :
    • Increased polarity due to carboxylic acid, reducing membrane permeability but enhancing solubility.
    • Likely requires metabolic activation (ester hydrolysis) for bioactivity compared to the target compound’s pre-activated dimethyl esters .
Compound B : Methyl (1S,4aS,7S,7aS)-1-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
  • Key Differences :
    • Contains a trans-p-coumaroyl group on the sugar moiety.
    • Replaces the 5-oxo group with a hydroxyl.
  • Reduced stability under oxidative conditions compared to the target compound’s ketone .

Analogues with Extended Glycosylation

Compound C : [(3R,7S)-8-[(1S,4aS,6R,7R,7aS)-6-hydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carbonyl]oxy-3,7-dimethyloctyl] (1R,4aS,7R,7aS)-7-hydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
  • Key Differences: Larger molecular weight (891.00 g/mol, C42H66O20) due to additional sugar units and octyl chains. Increased H-bond donors (10 vs. target’s ~8) and acceptors (20 vs. ~15).
  • Implications: Reduced bioavailability but improved specificity for carbohydrate-binding proteins. Potential for slow metabolic clearance due to size and polarity .

Analogues with Alternative Cores

Compound D : Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Key Differences: Replaces cyclopenta[c]pyran with an imidazo[1,2-a]pyridine core. Contains bromophenyl and cyano substituents.
  • Implications :
    • Enhanced π-π stacking with aromatic residues in enzymes.
    • Likely divergent biological targets (e.g., kinase inhibition vs. glycosidase inhibition) .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A Compound C
Molecular Weight (g/mol) ~430 388.37 891.00
H-Bond Donors 8 7 10
H-Bond Acceptors 15 10 20
Topological Polar Surface Area (Ų) ~200 ~180 310
LogP (Predicted) -0.5 -1.0 0.1
Bioavailability Score Moderate Low Very Low

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